[(3-Bromo-5-fluorophenyl)methyl](cyclobutylmethyl)amine
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Overview
Description
(3-Bromo-5-fluorophenyl)methylamine is an organic compound that features a bromine and fluorine-substituted phenyl ring attached to a cyclobutylmethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-fluorophenyl)methylamine typically involves a multi-step process. One common method starts with the bromination and fluorination of a phenyl ring, followed by the introduction of a cyclobutylmethylamine group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of (3-Bromo-5-fluorophenyl)methylamine may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and precise control of reaction parameters are crucial to maintain consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-5-fluorophenyl)methylamine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce various amine derivatives.
Scientific Research Applications
(3-Bromo-5-fluorophenyl)methylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3-Bromo-5-fluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms can influence the compound’s binding affinity and selectivity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (3-Bromo-5-(trifluoromethyl)phenyl)methylamine
- (3-Bromo-5-chlorophenyl)methylamine
- (3-Bromo-5-methylphenyl)methylamine
Uniqueness
(3-Bromo-5-fluorophenyl)methylamine is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly affect its chemical reactivity and biological activity compared to similar compounds with different substituents.
Properties
IUPAC Name |
N-[(3-bromo-5-fluorophenyl)methyl]-1-cyclobutylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrFN/c13-11-4-10(5-12(14)6-11)8-15-7-9-2-1-3-9/h4-6,9,15H,1-3,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QICJSAZMQXLLAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CNCC2=CC(=CC(=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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